molecular formula C9H15NO B13158315 1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one

1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one

Katalognummer: B13158315
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: KSNWHZSJAAVSFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an enone moiety. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-cyclopropyl-4-methylpent-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-amino-1-cyclopropyl-4-methylpent-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-6(2)5-8(11)9(10)7-3-4-7/h5,7,9H,3-4,10H2,1-2H3

InChI-Schlüssel

KSNWHZSJAAVSFC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C(C1CC1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.